molecular formula C13H17ClN2 B14643311 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine CAS No. 55077-71-9

1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine

Katalognummer: B14643311
CAS-Nummer: 55077-71-9
Molekulargewicht: 236.74 g/mol
InChI-Schlüssel: TZFGWKFKCBLDGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a 4-chlorophenyl group via a prop-2-en-1-yl linker

Vorbereitungsmethoden

The synthesis of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide or thiourea.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Wissenschaftliche Forschungsanwendungen

1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine involves its interaction with molecular targets such as receptors and enzymes. It is known to bind to dopamine and serotonin receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .

Vergleich Mit ähnlichen Verbindungen

1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

55077-71-9

Molekularformel

C13H17ClN2

Molekulargewicht

236.74 g/mol

IUPAC-Name

1-[3-(4-chlorophenyl)prop-2-enyl]piperazine

InChI

InChI=1S/C13H17ClN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h1-6,15H,7-11H2

InChI-Schlüssel

TZFGWKFKCBLDGS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC=CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.